

the role of TRMT6/TRMT61A in m1A methylation

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Role of TRMT6/TRMT61A in m1A Methylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N1-methyladenosine (m1A) is a dynamic and reversible post-transcriptional RNA modification increasingly recognized for its significant role in regulating RNA function and cellular processes. This modification, particularly at position 58 of cytoplasmic transfer RNAs (tRNAs), is primarily catalyzed by the heterodimeric methyltransferase complex TRMT6/TRMT61A. This guide provides a comprehensive technical overview of the TRMT6/TRMT61A complex, detailing its structure, mechanism, substrates, and profound implications in human health and disease, with a particular focus on oncology. We will explore the signaling pathways it modulates, present key quantitative data, and outline detailed experimental protocols for its study, establishing the TRMT6/TRMT61A complex as a critical regulator of epitranscriptomics and a promising target for therapeutic intervention.

The TRMT6/TRMT61A Methyltransferase Complex

The formation of m1A at position 58 (m1A58) on cytoplasmic tRNAs in eukaryotes is mediated by the TRMT6/TRMT61A complex.[1] This enzyme complex is composed of two distinct subunits that work in concert to recognize and modify their specific tRNA substrates.

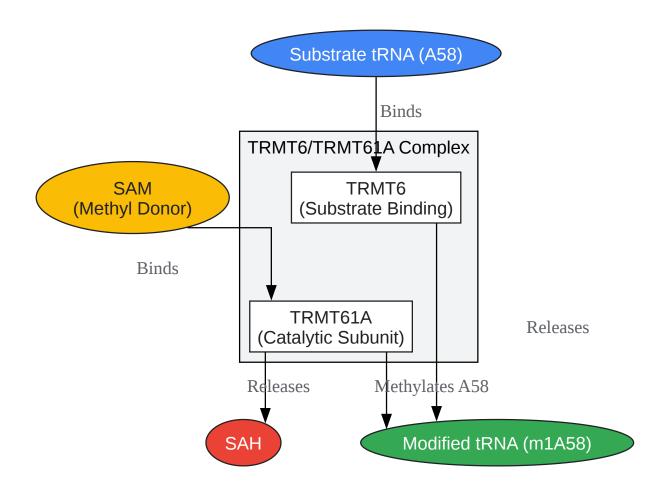
• TRMT61A (TRNA Methyltransferase 61A): This is the catalytic subunit of the complex.[1][2] It is responsible for binding the methyl donor, S-adenosyl-methionine (SAM), and executing the transfer of a methyl group to the N1 position of adenosine.[3][4] While essential for the



enzymatic activity, TRMT61A relies on its partner for substrate recognition. TRMT61A has been observed in both the cytoplasm and the nucleus.[5]

• TRMT6 (TRNA Methyltransferase 6): This subunit is the substrate-binding component.[1][6] It is responsible for recognizing and binding the tRNA molecule, ensuring the correct positioning of the target adenosine (A58) within the catalytic pocket of TRMT61A.[3][4] TRMT6 is strictly localized to the nucleus.[5][7]

The active complex is a heterotetramer, composed of two TRMT6 and two TRMT61A subunits. [2][4] The formation of this complex in the nucleus is crucial for its function. The crystal structure of the human complex bound to tRNA has revealed that the substrate tRNA must undergo a refolding of its T-loop to allow the enzyme access to the A58 methylation target.[3]



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Caption: Mechanism of TRMT6/TRMT61A-mediated tRNA methylation.



Substrate Specificity and Recognition

While the canonical substrate for TRMT6/TRMT61A is tRNA, its activity extends to other RNA species, indicating a broader role in post-transcriptional regulation.

- tRNA: The primary and most well-characterized substrate is cytoplasmic tRNA, which is methylated at adenosine 58 in the T-loop. This m1A58 modification is crucial for the structural integrity and stability of tRNA, thereby impacting global protein translation.
- mRNA: The TRMT6/TRMT61A complex also methylates a specific subset of mRNAs.[8] This
 methylation occurs within a consensus sequence motif, GUUCRA (where R is A or G), which
 bears a structural resemblance to the T-loop of tRNAs.[5][8] This targeted modification of
 mRNA suggests a direct role for TRMT6/TRMT61A in regulating the fate of specific
 transcripts.
- tRNA-Derived Fragments (tRFs): Recent studies have shown that TRMT6/TRMT61A is responsible for the m1A modification on 22-nucleotide long 3' tRNA fragments (tRF-3b).[9]
 [10] The methylation occurs at the fourth position (A4) of the tRF, which corresponds to the A58 position of the parent tRNA.[10] This discovery implicates the complex in the regulation of small non-coding RNA functions.



Substrate Class	Specific Target	Recognition Motif <i>l</i> Position	Functional Consequence
tRNA	Cytoplasmic tRNAs	Adenosine at position 58 (A58)	Stabilizes tRNA structure, ensures translational fidelity
mRNA	Subset of mRNAs	GUUCRA consensus motif	Translational repression[11]
tRFs	22-nt 3' tRNA fragments (tRF-3b)	Adenosine at position 4 (corresponds to A58)	Negatively affects gene-silencing activity of the tRF[9][10]
Table 1: Substrates			
and functional			
outcomes of			
TRMT6/TRMT61A-			
mediated m1A			
methylation.			

Role in Cellular Signaling and Disease

Dysregulation of TRMT6/TRMT61A expression and activity is increasingly linked to the pathogenesis of several human cancers. The complex influences tumorigenesis by modulating key signaling pathways.

Hepatocellular Carcinoma (HCC)

In HCC, TRMT6 and TRMT61A are highly expressed in tumor tissues and their elevated levels are negatively correlated with patient survival.[3] The complex drives tumorigenesis through a multi-step signaling cascade:

- Increased tRNA m1A: Upregulated TRMT6/TRMT61A elevates m1A methylation on a subset of tRNAs.[3]
- Enhanced PPARδ Translation: This tRNA modification specifically enhances the translation of Peroxisome Proliferator-Activated Receptor Delta (PPARδ) protein.[3]

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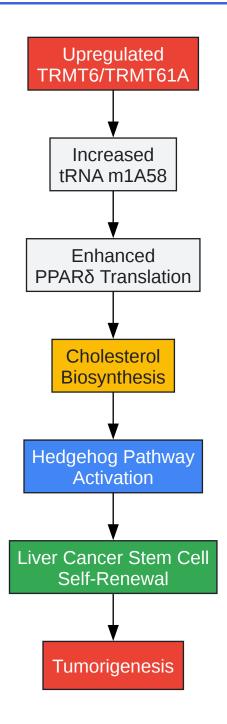




- Cholesterol Synthesis: Increased PPARδ triggers cholesterol biogenesis.[3]
- Hedgehog Signaling Activation: The accumulation of cholesterol activates the Hedgehog signaling pathway, a critical driver of cell growth and proliferation.[3][12]
- Tumorigenesis: This cascade ultimately promotes the self-renewal of liver cancer stem cells (CSCs) and drives liver tumorigenesis.[3]

Furthermore, TRMT6 has been shown to promote HCC progression through the PI3K/AKT signaling pathway.[13] Overexpression of TRMT6 increases the phosphorylation of PI3K, AKT, and mTOR, while its knockdown has the opposite effect.[13]





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Caption: TRMT6/TRMT61A-driven signaling pathway in hepatocellular carcinoma.

Bladder Cancer

TRMT6/TRMT61A is also overexpressed in urothelial carcinoma of the bladder.[10] This overexpression leads to higher m1A modification on tRFs, which correlates with a dysregulation of the tRF "targetome". Functionally, m1A modification within the seed region of these tRFs



negatively impacts their gene-silencing activity.[10] Depletion of the TRMT6/TRMT61A complex in bladder cancer cell lines reduces cell proliferation and compromises cell survival under stress, such as that induced by tunicamycin.[14][15] This effect is linked to the Unfolded Protein Response (UPR), as TRMT6/TRMT61A depletion was found to decrease the expression of targets associated with the ATF6 branch of the UPR.[14]

Other Cancers

The oncogenic role of this complex is not limited to HCC and bladder cancer. In glioma, high expression of TRMT6 is associated with poor prognosis and is implicated in regulating key cancer pathways including PI3K-AKT, TGF-beta, mTORC1, and MYC.[16] Inhibition of TRMT6 in glioma cells was shown to suppress proliferation, migration, and invasion.[16]

Cancer Type	Expression Status	Key Downstream Effects	Associated Pathways
Hepatocellular Carcinoma	Upregulated[3]	Enhances PPARδ translation, promotes CSC self-renewal[3]	Hedgehog Signaling, PI3K/AKT/mTOR[3] [13]
Bladder Cancer	Upregulated[10]	Dysregulates tRF-3 targetome, reduces stress resistance[14]	Unfolded Protein Response (ATF6 branch)[14]
Glioma	Upregulated[16]	Promotes proliferation, migration, and invasion[16]	PI3K-AKT, TGF-beta, mTORC1, MYC[16]
Table 2: Role and quantitative impact of TRMT6/TRMT61A dysregulation in various cancers.			

Methodologies for Studying TRMT6/TRMT61A and m1A



A robust set of experimental protocols is essential for investigating the function of TRMT6/TRMT61A and mapping its m1A mark across the transcriptome.

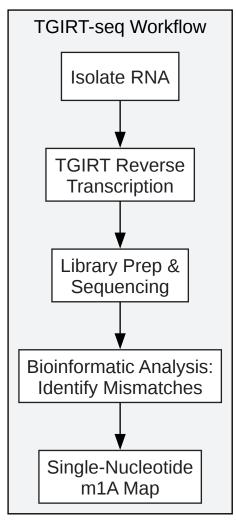
Detection and Mapping of m1A Methylation

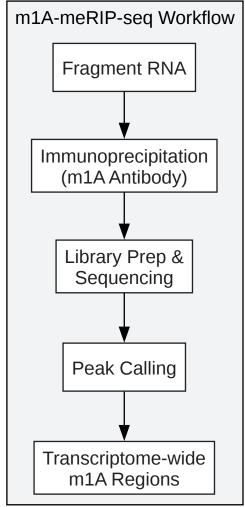
Several high-throughput and quantitative methods are available to detect m1A.

- m1A-meRIP-seq (m1A methylated RNA immunoprecipitation sequencing): This antibodybased method is used for transcriptome-wide mapping of m1A.[17]
 - RNA Fragmentation: Total RNA is extracted and chemically or enzymatically fragmented into ~100-200 nucleotide fragments.
 - Immunoprecipitation (IP): The fragments are incubated with an m1A-specific antibody to enrich for m1A-containing RNA. A parallel "input" sample is collected without IP as a control.
 - Library Preparation & Sequencing: RNA from both the IP and input samples is used to construct sequencing libraries, which are then analyzed by high-throughput sequencing.
 - Data Analysis: Reads are mapped to the genome/transcriptome, and peak-calling algorithms are used to identify enriched regions, representing m1A sites.
- TGIRT-seq (Thermostable Group II Intron Reverse Transcriptase Sequencing): This method allows for single-nucleotide resolution mapping of m1A by exploiting the properties of a specific reverse transcriptase.[9]
 - RNA Preparation: Small RNAs (or total RNA) are isolated.
 - Reverse Transcription: Reverse transcription is performed using TGIRT. This enzyme frequently misincorporates a nucleotide when it encounters an m1A-modified base, rather than stalling.[9]
 - Sequencing: The resulting cDNA is sequenced.
 - Mismatch Analysis: Bioinformatic analysis identifies positions with a high rate of mismatches compared to the reference sequence, pinpointing the precise location of m1A modifications.[10]



- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying the absolute level of m1A modification within a total RNA or purified tRNA sample.[1]
 - RNA Digestion: Purified RNA is completely digested into individual nucleosides using enzymes like nuclease P1 and alkaline phosphatase.
 - Chromatographic Separation: The nucleoside mixture is separated using liquid chromatography.
 - Mass Spectrometry: The eluting nucleosides are ionized and analyzed by a mass spectrometer, which quantifies the amount of adenosine and N1-methyladenosine based on their distinct mass-to-charge ratios.







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Caption: Experimental workflows for mapping m1A methylation.

Functional Characterization of TRMT6/TRMT61A

- siRNA/shRNA-mediated Knockdown: This is a common technique to study the loss-offunction phenotype.
 - Transfection/Transduction: Bladder cancer (e.g., 5637, HT1197) or HCC cell lines are transfected with siRNA pools or transduced with lentiviruses expressing shRNAs targeting TRMT6 and/or TRMT61A.[1][8] A non-targeting scrambled sequence is used as a control.
 - Verification: Knockdown efficiency is confirmed 48-72 hours post-transfection at both the mRNA level (qRT-PCR) and protein level (Western blot).[1][14]
 - Phenotypic Assays: The functional consequences of knockdown are assessed using assays for cell proliferation (e.g., PrestoBlue assay), migration (e.g., wound-healing assay), and response to stress (e.g., tunicamycin treatment followed by survival assay).[1]
 [14][15]
- Site-Directed Mutagenesis and Rescue Experiments: To confirm that the observed phenotype is due to the enzymatic activity of the complex, rescue experiments are performed.
 - Mutant Generation: A mutant version of the complex, such as TRMT6(R377L)/TRMT61A(D181A), is created using site-directed mutagenesis. These mutations abolish tRNA binding and catalytic activity, respectively.[3][4]
 - Rescue Experiment: Cells with endogenous TRMT6/TRMT61A knocked down are cotransfected with either the wild-type (WT) or the catalytically dead mutant constructs.[3]
 - Functional Analysis: The ability of the WT versus the mutant complex to rescue the knockdown phenotype (e.g., restore m1A levels, rescue oncosphere formation) is evaluated. A rescue by WT but not the mutant confirms the phenotype is dependent on the methyltransferase activity.[3]



Drug Development and Future Perspectives

The clear involvement of the TRMT6/TRMT61A complex in driving cancer progression makes it an attractive target for therapeutic development. The discovery of small molecule inhibitors against TRMT61A has shown promise. For instance, a virtual screening approach identified compounds that could physically bind to the catalytic domain of TRMT61A and subsequently reduce total m1A levels in bladder cancer cells.[18] These inhibitors were shown to suppress bladder cancer growth both in vitro and in vivo.[18]

Future research should focus on:

- Developing more potent and selective inhibitors of the TRMT6/TRMT61A complex.
- Elucidating the full spectrum of mRNA and non-coding RNA substrates for the complex in different cellular contexts.
- Understanding the upstream regulatory mechanisms that lead to TRMT6/TRMT61A overexpression in cancer.
- Exploring the therapeutic potential of targeting this complex in combination with existing cancer therapies, particularly those that induce cellular stress.

In conclusion, the TRMT6/TRMT61A methyltransferase complex is a cornerstone of m1A epitranscriptomics. Its fundamental role in modifying tRNA, mRNA, and tRFs places it at a critical nexus of gene regulation, controlling processes from protein synthesis to small RNA-mediated silencing. Its profound dysregulation in multiple cancers highlights its significance as both a biomarker and a high-potential target for novel anti-cancer strategies.

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References

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- 1. Frontiers | Depletion of the m1A writer TRMT6/TRMT61A reduces proliferation and resistance against cellular stress in bladder cancer [frontiersin.org]
- 2. uniprot.org [uniprot.org]
- 3. N1-methyladenosine methylation in tRNA drives liver tumourigenesis by regulating cholesterol metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. genecards.org [genecards.org]
- 7. TRMT6 protein expression summary The Human Protein Atlas [proteinatlas.org]
- 8. Base-resolution mapping reveals distinct m1A methylome in nuclear- and mitochondrial-encoded transcripts PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. TRMT6/61A-dependent base methylation of tRNA-derived fragments regulates genesilencing activity and the unfolded protein response in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genecards.org [genecards.org]
- 12. researchgate.net [researchgate.net]
- 13. TRMT6 promotes hepatocellular carcinoma progression through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Depletion of the m1A writer TRMT6/TRMT61A reduces proliferation and resistance against cellular stress in bladder cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. Depletion of the m1A writer TRMT6/TRMT61A reduces proliferation and resistance against cellular stress in bladder cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | RNA m1A Methyltransferase TRMT6 Predicts Poorer Prognosis and Promotes Malignant Behavior in Glioma [frontiersin.org]
- 17. m1A RNA Methylation Analysis CD Genomics [cd-genomics.com]
- 18. The N1-methyladenosine methyltransferase TRMT61A promotes bladder cancer progression and is targetable by small molecule compounds PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [the role of TRMT6/TRMT61A in m1A methylation].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1486985#the-role-of-trmt6-trmt61a-in-m1a-methylation]



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